Bienvenue dans la boutique en ligne BenchChem!

{4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine

Lipophilicity Membrane permeability Drug design

{4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine (CAS 1379240-66-0) is a 2,4-disubstituted thiophene derivative bearing a primary aminomethyl group at the 2‑position and a 3‑(trifluoromethyl)phenyl substituent at the 4‑position. Its molecular formula is C₁₂H₁₀F₃NS (MW 257.28 g·mol⁻¹), with a computed XLogP3 of 3.0, a topological polar surface area of 54.3 Ų, one hydrogen‑bond donor, and five hydrogen‑bond acceptors.

Molecular Formula C12H10F3NS
Molecular Weight 257.28 g/mol
Cat. No. B7896077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine
Molecular FormulaC12H10F3NS
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=C2)CN
InChIInChI=1S/C12H10F3NS/c13-12(14,15)10-3-1-2-8(4-10)9-5-11(6-16)17-7-9/h1-5,7H,6,16H2
InChIKeyFGPXAMBLYBNDHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine – Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


{4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine (CAS 1379240-66-0) is a 2,4-disubstituted thiophene derivative bearing a primary aminomethyl group at the 2‑position and a 3‑(trifluoromethyl)phenyl substituent at the 4‑position [1]. Its molecular formula is C₁₂H₁₀F₃NS (MW 257.28 g·mol⁻¹), with a computed XLogP3 of 3.0, a topological polar surface area of 54.3 Ų, one hydrogen‑bond donor, and five hydrogen‑bond acceptors [1]. The compound belongs to the arylthiophene methanamine class, which has been claimed as a scaffold for protein kinase modulation [2] and is structurally related to 2‑amino‑4‑(3‑trifluoromethylphenyl)thiophenes that act as allosteric enhancers of the A₁ adenosine receptor [3].

Why Generic Substitution Fails for {4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine – Critical Substituent and Regiochemical Differentiation from Closest Analogs


Seemingly minor structural variations among arylthiophene methanamines produce large differences in lipophilicity, metabolic stability, and target‑engagement geometry that preclude simple interchange. Replacing the 3‑CF₃ group with fluorine (CAS 1342381‑30‑9) lowers the XLogP by approximately 0.6–0.8 log units and removes the metabolic blockade that the trifluoromethyl group confers against phenyl‑ring oxidation [1]. Moving the trifluoromethyl group to the 5‑position of the thiophene (CAS 1094417‑48‑7) alters the pKa of the aminomethyl moiety (predicted pKa ≈ 8.74 versus ~8.9 for the 4‑aryl isomer) and changes the vector of the aryl substituent relative to the amine, which affects receptor‑binding orientation [2]. Substituting the CF₃ with OCF₃ (CAS 1469032‑23‑2) introduces an additional oxygen atom that increases hydrogen‑bond acceptor count and alters electron distribution on the phenyl ring, modifying both physicochemical and pharmacodynamic profiles [1]. These differences are not interchangeable for structure‑activity relationship (SAR) optimization or reproducible biological assay design.

Product-Specific Quantitative Evidence Guide for {4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine – Differentiated Performance Against Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison with the 3‑Fluorophenyl Analog

The target compound {4-[3-(trifluoromethyl)phenyl]thiophen-2-yl}methanamine possesses a computed XLogP3 of 3.0 [1], whereas the direct 3‑fluorophenyl analog (4-(3-fluorophenyl)thiophen-2-yl)methanamine has a distinctly lower lipophilicity. Although an experimentally measured XLogP3 for the F‑analog is not available in PubChem, the contribution of a 3‑CF₃ substituent (Hansch π ≈ 0.88) versus a 3‑F substituent (π ≈ 0.14) predicts an XLogP increase of approximately 0.7–0.9 log units for the target compound relative to the F‑analog [2]. This difference translates to a predicted ~5‑ to 8‑fold higher octanol/water partition coefficient, which enhances passive membrane permeation and may improve intracellular target access [2].

Lipophilicity Membrane permeability Drug design

Metabolic Stability Differentiation: Trifluoromethyl Blockade of Phenyl‑Ring Oxidation Versus the 3‑Fluorophenyl Analog

The 3‑trifluoromethyl substituent on the phenyl ring of the target compound provides a metabolic stability advantage over the 3‑fluorophenyl analog by blocking cytochrome P450‑mediated aromatic hydroxylation at the meta and para positions. The CF₃ group is metabolically inert, whereas the fluorine atom in the 3‑fluorophenyl analog does not fully prevent oxidative metabolism at the unsubstituted 4‑ and 6‑positions of the phenyl ring [1]. In the broader class of CF₃‑substituted aryl compounds, the trifluoromethyl group is well‑established to increase metabolic half‑life by 2‑ to 10‑fold compared to mono‑fluoro or unsubstituted phenyl analogs, depending on the specific CYP isoform and substitution pattern [2]. This property is critical for compounds intended for in vivo pharmacokinetic studies.

Metabolic stability Oxidative metabolism CYP450

A₁ Adenosine Receptor Allosteric Modulation: Scaffold Validation Through VCP171 Quantitative Comparison

The 4‑(3‑trifluoromethylphenyl)thiophene scaffold is validated as an A₁ adenosine receptor (A₁AR) allosteric enhancer pharmacophore through the prototypical positive allosteric modulator (PAM) VCP171 [(2‑amino‑4‑(3‑(trifluoromethyl)phenyl)thiophen‑3‑yl)(phenyl)methanone], which exhibits an EC₅₀ of 15.8 μM in a kinetic assay measuring agonist dissociation at the A₁AR [1]. The target compound {4-[3-(trifluoromethyl)phenyl]thiophen-2-yl}methanamine shares the identical 4‑(3‑trifluoromethylphenyl)thiophene core but replaces the 2‑amino‑3‑benzoyl functionality of VCP171 with a 2‑aminomethyl group. This structural divergence at the 2‑ and 3‑positions provides a distinct SAR vector: the primary aminomethyl group offers a different hydrogen‑bonding geometry and pKa (~8.9 predicted for the conjugate acid ) compared to the 2‑amino group (pKa ~5–6), which alters the protonation state at physiological pH and consequently the compound's interaction with the allosteric binding pocket [2].

GPCR allosteric modulation A1 adenosine receptor Neuropathic pain

Protein Kinase Inhibitor Scaffold: Structural Positioning Within the Patent‑Claimed Chemical Space

{4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine falls within the general formula of thiophene heteroaryl amines claimed in U.S. Patent US20070293484 A1, which describes compounds that modulate protein kinase (PK) activity and are useful for treating PK‑related disorders including cancer [1]. The patent discloses that thiophene derivatives with aryl substituents at the 4‑position and amine‑containing groups at the 2‑position exhibit PK inhibitory activity [1]. In contrast, the closest regioisomer [4‑phenyl‑5‑(trifluoromethyl)thiophen‑2‑yl]methanamine (CAS 874832‑09‑4) places the CF₃ group directly on the thiophene ring at position 5 rather than on the pendant phenyl ring, which alters the electron density of the thiophene core and changes the spatial relationship between the CF₃ group and the aminomethyl moiety [2]. This regiochemical difference can affect kinase binding pocket complementarity and selectivity profiles.

Kinase inhibition Cancer Patent landscape

Topological Polar Surface Area and CNS Drug‑Likeness: Comparison with the 3‑Trifluoromethoxy Analog

The target compound has a computed topological polar surface area (TPSA) of 54.3 Ų [1], placing it within the favorable range for CNS penetration (typically < 70 Ų for optimal blood‑brain barrier permeation) [2]. In contrast, the 3‑trifluoromethoxy analog (4‑(3‑(trifluoromethoxy)phenyl)thiophen‑2‑yl)methanamine, CAS 1469032‑23‑2, contains an additional oxygen atom in the OCF₃ substituent, which increases the hydrogen‑bond acceptor count from 5 to 6 and raises the TPSA above that of the target compound [1]. While no experimentally measured TPSA is available for the OCF₃ analog, the additional oxygen is predicted to increase TPSA by approximately 5–10 Ų based on standard oxygen contributions [2]. The combination of XLogP3 = 3.0 and TPSA = 54.3 Ų positions the target compound favorably in the CNS drug‑like chemical space defined by Pajouhesh and Lenz (XLogP 1–4, TPSA < 70 Ų) [2].

CNS drug-likeness Blood-brain barrier Physicochemical profiling

Best Research and Industrial Application Scenarios for {4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine – Evidence‑Driven Selection Use Cases


A₁ Adenosine Receptor Allosteric Modulator SAR Programs Requiring a 2‑Aminomethyl Scaffold Variant

For laboratories expanding SAR around the validated A₁AR PAM pharmacophore, {4-[3-(trifluoromethyl)phenyl]thiophen-2-yl}methanamine provides a chemically distinct starting point from VCP171 (EC₅₀ = 15.8 μM [1]). The replacement of the 2‑amino‑3‑benzoyl group with a 2‑aminomethyl moiety changes the pKa of the basic nitrogen from ~5–6 to ~8.9, altering the fraction of protonated species at physiological pH and enabling exploration of how amine protonation state affects allosteric modulator binding and functional cooperativity [1]. The shared 4‑(3‑trifluoromethylphenyl)thiophene core ensures that observed activity differences can be attributed primarily to the 2‑ and 3‑position modifications rather than to scaffold changes.

Kinase Inhibitor Hit‑to‑Lead Optimization Requiring 4‑Arylthiophene Scaffolds with Pendant CF₃ Groups

The compound's structural conformity to the general formula of patent US20070293484 A1 [2] makes it suitable for kinase inhibitor discovery programs targeting protein kinases implicated in cancer. The pendant 3‑CF₃‑phenyl group at the 4‑position of the thiophene provides a distinct spatial and electronic profile compared to regioisomers bearing the CF₃ group directly on the thiophene ring (e.g., CAS 874832‑09‑4), which may confer differential kinase selectivity. The primary aminomethyl group serves as a versatile synthetic handle for parallel library synthesis via amide coupling, sulfonamide formation, or reductive amination, facilitating rapid SAR exploration.

CNS‑Penetrant Probe Development Leveraging Favorable Physicochemical Properties

With a computed XLogP3 of 3.0 and TPSA of 54.3 Ų [3], the target compound satisfies the established CNS drug‑likeness criteria of XLogP 1–4 and TPSA < 70 Ų [4]. These properties position the compound as a suitable starting point for CNS‑targeted probe or lead development, particularly when compared to the 3‑OCF₃ analog, which bears an additional hydrogen‑bond acceptor. The CF₃ group also confers metabolic stability against aromatic hydroxylation [5], an important consideration for compounds intended for in vivo CNS exposure studies.

Comparative Physicochemical and Metabolic Stability Studies Within the Arylthiophene Methanamine Series

For medicinal chemistry teams conducting systematic property‑based lead optimization, {4-[3-(trifluoromethyl)phenyl]thiophen-2-yl}methanamine serves as the high‑lipophilicity (XLogP3 = 3.0 [3]), high‑metabolic‑stability benchmark within a matched molecular pair analysis alongside the 3‑fluorophenyl analog (lower lipophilicity, lower metabolic stability [5]) and the 3‑trifluoromethoxy analog (altered H‑bond acceptor profile [3]). This set of three compounds enables deconvolution of the contributions of lipophilicity, electronic effects, and hydrogen‑bonding capacity to in vitro potency, selectivity, ADME, and in vivo pharmacokinetic outcomes.

Quote Request

Request a Quote for {4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.